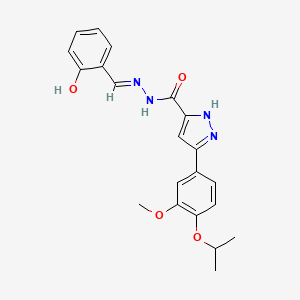

(E)-N'-(2-hydroxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

CAS No.: 1285572-00-0

Cat. No.: VC4376549

Molecular Formula: C21H22N4O4

Molecular Weight: 394.431

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1285572-00-0 |

|---|---|

| Molecular Formula | C21H22N4O4 |

| Molecular Weight | 394.431 |

| IUPAC Name | N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(3-methoxy-4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide |

| Standard InChI | InChI=1S/C21H22N4O4/c1-13(2)29-19-9-8-14(10-20(19)28-3)16-11-17(24-23-16)21(27)25-22-12-15-6-4-5-7-18(15)26/h4-13,26H,1-3H3,(H,23,24)(H,25,27)/b22-12+ |

| Standard InChI Key | QDFWVDJGXCAEEZ-WSDLNYQXSA-N |

| SMILES | CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3O)OC |

Introduction

Chemical Overview

(E)-N'-(2-hydroxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a hydrazone derivative of pyrazole. Compounds with this structure often exhibit interesting biological and pharmacological activities due to the presence of functional groups like hydrazones, hydroxyl groups, and pyrazole rings.

Key Features:

-

Functional Groups: Includes a hydrazone (-C=NNH-) linkage, hydroxyl (-OH), methoxy (-OCH₃), and isopropoxy (-OCH(CH₃)₂) groups.

-

Pyrazole Core: Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms, known for their biological activity.

-

Schiff Base Moiety: The (E)-configuration of the hydrazone indicates a double bond between the carbon and nitrogen atoms in the Schiff base.

Synthesis

The synthesis of this compound likely involves the following steps:

-

Formation of Pyrazole Derivative:

-

A precursor such as 3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can be synthesized by reacting a substituted phenylhydrazine with ethyl acetoacetate or similar diketones.

-

-

Condensation Reaction:

-

The hydrazide reacts with 2-hydroxybenzaldehyde in an ethanol or methanol solvent under reflux conditions to form the Schiff base (hydrazone). This step results in the (E)-configuration due to steric and electronic factors.

-

General Reaction Scheme:

Characterization

The compound can be characterized using standard spectroscopic techniques:

Biological Activity

Hydrazones and pyrazoles are well-documented for their diverse biological activities:

-

Antimicrobial: The hydroxyl and methoxy groups enhance interactions with microbial enzymes.

-

Antioxidant: Schiff bases are known to scavenge free radicals.

-

Anticancer: Pyrazoles often show cytotoxicity against cancer cell lines.

-

Anti-inflammatory: The compound may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

Applications

This compound could find applications in:

-

Pharmaceuticals: As a lead molecule for drug development targeting microbial infections, cancer, or inflammation.

-

Coordination Chemistry: Hydrazones are excellent ligands for metal complexes, which may have catalytic or therapeutic uses.

Data Table

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₂₀N₄O₄ |

| Functional Groups | Hydroxyl (-OH), Methoxy (-OCH₃), Isopropoxy (-OCH(CH₃)₂), Hydrazone (-C=NNH-) |

| Synthetic Steps | Pyrazole formation → Condensation with aldehyde |

| Characterization Tools | FTIR, NMR ( & ), MS, X-ray crystallography |

| Potential Applications | Antimicrobial, antioxidant, anticancer, anti-inflammatory |

This detailed overview provides insight into the compound's potential properties and applications based on its chemical structure and related literature on similar hydrazone derivatives. Further experimental studies would be required to confirm these properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume